molecular formula C5H2F7I B7768702 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI)

1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI)

Cat. No.: B7768702
M. Wt: 321.96 g/mol
InChI Key: YSIHFHRTEHLZRU-UPHRSURJSA-N
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Description

1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) is a fluorinated organic compound with the molecular formula C5H2F7I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, which contribute to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) typically involves the introduction of fluorine and iodine atoms into a butene backbone. One common method involves the reaction of a suitable butene precursor with fluorinating agents and iodine sources under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) undergoes various chemical reactions, including:

Scientific Research Applications

This compound finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and activity. The pathways involved may include binding to specific receptors or enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

Similar compounds to 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) include other fluorinated butenes and iodinated alkenes. Compared to these compounds, 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) is unique due to its specific arrangement of fluorine and iodine atoms, which confer distinct reactivity and properties .

Properties

IUPAC Name

(Z)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHFHRTEHLZRU-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\I)\C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348022
Record name (1Z)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24716-85-6
Record name (1Z)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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